molecular formula C19H21NO3S2 B2902646 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide CAS No. 2034510-66-0

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide

Cat. No.: B2902646
CAS No.: 2034510-66-0
M. Wt: 375.5
InChI Key: NMBQQUFCZWGZHZ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene sulfonamide group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the naphthalene sulfonamide

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide has shown biological activity, making it a candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-(thiophen-2-yl)ethyl)nitrous amide

  • (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Uniqueness: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-13-11-16(18-8-4-14-24-18)10-12-20-25(22,23)19-9-3-6-15-5-1-2-7-17(15)19/h1-9,14,16,20-21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBQQUFCZWGZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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